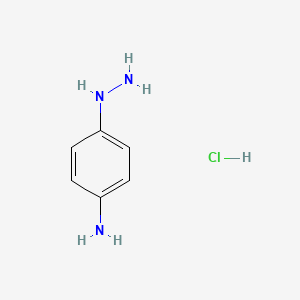
4-Hydrazinylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinylaniline hydrochloride is an organic compound with the molecular formula C6H9N3·HCl It is a derivative of aniline, where the amino group is substituted with a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylaniline hydrochloride typically involves the reduction of 4-nitroaniline to 4-hydrazinylaniline, followed by its conversion to the hydrochloride salt. One common method includes:
Reduction of 4-nitroaniline: This step involves the reduction of 4-nitroaniline using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of Hydrochloride Salt: The resulting 4-hydrazinylaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced further to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-Hydrazinylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydrazinylaniline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of 4-Hydrazinylaniline hydrochloride.
4-Aminophenylhydrazine: A structurally similar compound with different reactivity.
Phenylhydrazine: Another hydrazine derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other hydrazine derivatives. Its ability to undergo a variety of chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H10ClN3 |
|---|---|
Poids moléculaire |
159.62 g/mol |
Nom IUPAC |
4-hydrazinylaniline;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,7-8H2;1H |
Clé InChI |
KMVSVOWOALYPQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


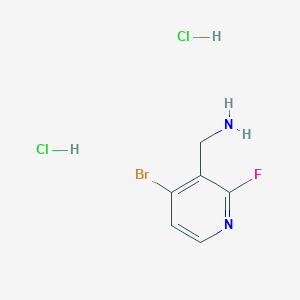
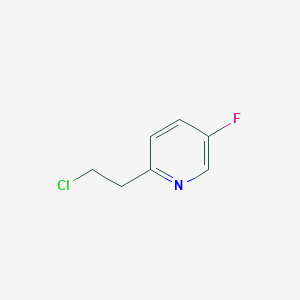
![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)

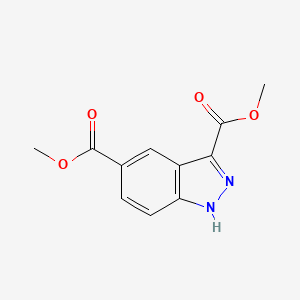
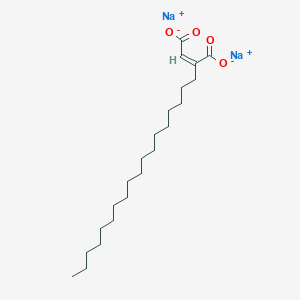



![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)

![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)
